Penflufen

Chiral pesticide Enantioselective bioactivity SDHI fungicide

Penflufen is a chiral SDHI fungicide (FRAC Group 7) where S-(+)-enantiomer shows 7.8-fold higher bioactivity against Rhizoctonia solani than R-(−)-form—critical for procurement decisions. Achieves 0% black scurf incidence in potato seed treatment, outperforming pencycuron and flutolanil. Also validated for wood preservation (basidiomycetes) and rice bakanae control. Chinese compound patent expired July 2022, enabling generic sourcing. Procure as analytical reference standard for resistance monitoring programs targeting sdhC mutations (H134R, G79R, C135R). No cross-resistance to azoxystrobin or tolclofos-methyl.

Molecular Formula C18H24FN3O
Molecular Weight 317.4 g/mol
CAS No. 494793-67-8
Cat. No. B166974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenflufen
CAS494793-67-8
Synonyms2'-[(RS)-1,3-DIMETHYLBUTYL]-5-FLUORO-1, 3-DIMETHYLPYRAZOLE-4-CARBOXANILIDE, EVERGOL™ PRIME
Molecular FormulaC18H24FN3O
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C(=O)NC2=CC=CC=C2C(C)CC(C)C)F)C
InChIInChI=1S/C18H24FN3O/c1-11(2)10-12(3)14-8-6-7-9-15(14)20-18(23)16-13(4)21-22(5)17(16)19/h6-9,11-12H,10H2,1-5H3,(H,20,23)
InChIKeyGOFJDXZZHFNFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penflufen (CAS 494793-67-8) Procurement Guide: SDHI Fungicide Baseline Profile and Core Specifications


Penflufen (N-(2-[1,3-dimethylbutylphenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide) is a systemic succinate dehydrogenase inhibitor (SDHI) fungicide belonging to FRAC Group 7, developed by Bayer CropScience [1]. It is commercially available as a racemic mixture of R- and S-enantiomers with molecular formula C₁₈H₂₄FN₃O and molecular weight 317.4 g/mol [2]. As a pyrazole-carboxamide, it exhibits high intrinsic potency against Basidiomycete and Ascomycete pathogens with reported EC₅₀ values below 1 μg/mL for Rhizoctonia solani baseline isolates, demonstrating the extreme sensitivity characteristic of the SDHI class prior to resistance selection [3]. The compound patent in China expired on July 11, 2022, enabling generic procurement opportunities [4]. Physicochemical properties relevant to formulation and environmental fate include logP = 3.3 (pH 7, 20°C), water solubility = 10.9 mg/L (20°C), and vapor pressure = 4.1×10⁻⁴ mPa (25°C) [4].

Penflufen (CAS 494793-67-8): Why SDHI-Class Interchangeability Is Not Supported by Evidence


Despite sharing the SDHI mechanism of action with compounds such as fluxapyroxad, sedaxane, boscalid, and pydiflumetofen, Penflufen cannot be assumed to be functionally interchangeable without verification. Cross-resistance patterns among SDHIs are neither uniform nor predictable across pathogen populations: field isolates of Stemphylium vesicarium from Ontario exhibiting resistance to fluxapyroxad also show resistance to penflufen, confirming shared target-site mutations (e.g., H134R, G79R, C135R in sdhC) that compromise efficacy for both compounds [1]. Conversely, penflufen does not exhibit cross-resistance to azoxystrobin (QoI) or tolclofos-methyl (organophosphate), indicating that resistance management strategies must be tailored to specific active ingredient combinations rather than class-level assumptions [2]. Furthermore, enantioselective bioactivity differences—where S-(+)-penflufen is 7.8-fold more active against R. solani than R-(−)-penflufen—mean that procurement of racemic material versus enantiopure material (where available) could yield substantially different field performance, a consideration not applicable to achiral SDHIs [3]. The quantitative evidence presented below establishes the specific, non-interchangeable performance characteristics of penflufen relative to its closest comparators.

Penflufen (CAS 494793-67-8): Quantified Differentiation Evidence Versus Comparators


Enantiomer-Specific Bioactivity: S-(+)-Penflufen Demonstrates 7.8× Greater Potency Against Rhizoctonia solani Than R-(−)-Penflufen

Penflufen is produced and applied as a racemic mixture, but the two enantiomers exhibit markedly different intrinsic fungicidal activity. S-(+)-penflufen showed bioactivity against Rhizoctonia solani, Fusarium oxysporum, and Fusarium moniliforme that was 7.8-fold, 1.8-fold, and 4.7-fold greater, respectively, than that of R-(−)-penflufen [1]. Molecular docking revealed that S-(+)-penflufen forms stronger hydrogen bond interactions with Leu300 and enantiomer-specific hydrophobic interactions with Cys299, Arg91, and His93 in the SDH enzyme of R. solani, resulting in greater binding energy [1]. For target phytopathogen toxicity, the difference between S-(+)-penflufen and R-(−)-penflufen reached up to 148-fold for Rhizoctonia solani in an independent study [2]. The lower binding energy between the active site of SDH and S-(+)-penflufen contributed to this higher toxicity [2].

Chiral pesticide Enantioselective bioactivity SDHI fungicide

Field Efficacy Against Potato Black Scurf: Penflufen (0% Incidence) Outperforms Pencycuron (2%) and Flutolanil (12%) in Heavily Infected Seed Trials

In a 2018 field trial conducted by Scottish Agronomy in Fife using heavily infected potato seed tubers, the untreated control exhibited 47% incidence of black scurf on harvested tubers [1]. Penflufen-based treatment (Emesto Prime DS) reduced black scurf incidence to no detectable levels (0%), compared with 2% for pencycuron (Monceren DS) and 12% for flutolanil (Rhino DS) [1][2]. A separate study evaluating dip treatment of infected tubers with penflufen 240 FS at 0.062% and 0.083% concentrations for 10 minutes provided more than 97% disease control, with both concentrations statistically equivalent [3]. In a two-year field study (2022–24) in India, penflufen 22.43% FS at 0.1% achieved disease incidence of 8.3% and intensity of 6.7, comparable to thifluzamide 24.0 SC at 0.35% (8.0 and 5.0) and pencycuron 22.9 SC at 0.35% (9.9 and 6.8) [4].

Potato black scurf Rhizoctonia solani Seed treatment

Baseline Sensitivity to R. solani: Penflufen EC₅₀ <1 μg/mL Demonstrates Extreme Sensitivity Comparable to Sedaxane

In a comprehensive baseline sensitivity study, R. solani isolates collected prior to 2001 (pre-commercial SDHI exposure) and isolates recovered after 2011 from symptomatic soybean plants across the United States and Canada were evaluated for in vitro sensitivity to penflufen and sedaxane [1]. All isolates, regardless of collection date, were extremely sensitive to both SDHI fungicides with EC₅₀ values <1 μg/mL. No shift in sensitivity was detected between pre-2001 and post-2011 isolates, indicating that baseline sensitivity to penflufen remained stable over a decade despite commercial use of SDHIs [1]. In contrast, the same isolate panels exhibited extreme sensitivity (EC₅₀ <1 μg/mL) or moderate sensitivity (1 ≤ EC₅₀ ≤ 10 μg/mL) to the DMI fungicides ipconazole and prothioconazole [1].

Baseline sensitivity Rhizoctonia solani SDHI fungicide

Cross-Resistance Confirmation: Penflufen and Fluxapyroxad Share sdhC Mutation-Driven Resistance in Stemphylium vesicarium Field Populations

Field monitoring in Ontario from 2012–2023 documented increasing resistance to SDHI active ingredients in Stemphylium vesicarium, the causal agent of Stemphylium leaf blight (SLB) in onion [1]. Resistance to both fluxapyroxad and penflufen has increased since 2012, and SDHIs exhibit poor efficacy in affected fields [1]. Among 70 Ontario isolates classified as sensitive or resistant based on mycelial growth assays, the H134R mutation in sdhC was identified in 43% of resistant isolates and increased in frequency from 20% in 2021 to 55% in 2023 [1]. The G79R and C135R mutations were identified in 11% and 4% of resistant isolates, respectively [1]. A KASP assay was developed to detect these sdhC mutations for early-season resistance monitoring [1].

SDHI resistance Stemphylium vesicarium Cross-resistance

Human CYP3A4 Induction: Penflufen Classified as CYP3A4 Expression Inducer, Distinct from Dual Regulator SDHIs

A systematic in vitro evaluation of 15 SDHI fungicides examined their interactions with human cytochrome P-450 3A4 (CYP3A4), a major hepatic drug-metabolizing enzyme . Penflufen was among 12 of 15 SDHIs that enhanced CYP3A4 mRNA expression in human hepatic HepaRG cells and primary human hepatocytes exposed for 48 h to 10 μM, with induction mediated through Pregnane X Receptor (PXR) activation as confirmed by SPA70 antagonism . Notably, penflufen did not directly inhibit CYP3A4 activity, distinguishing it from dual regulators such as fluxapyroxad, bixafen, fluopyram, isofetamid, isopyrazam, penthiopyrad, and sedaxane, which both induce CYP3A4 expression and inhibit its enzymatic activity . Boscalid and flutolanil were pure inducers, while benzovindiflupyr, carboxin, and thifluzamide showed no effect .

Human toxicology CYP3A4 induction SDHI fungicide

Environmental Fate: S-Penflufen Acute Toxicity to Aquatic Organisms Exceeds R-Penflufen by 6.1× to 32×

Penflufen exhibits pronounced stereoselectivity in environmental fate and toxicity. S-penflufen demonstrated higher persistence in water, sediment, and zebrafish than R-penflufen, with greater sorption coefficient (Koc) in sediment and higher uptake rate constant (Ku) in zebrafish [1]. Acute toxicity assays revealed that S-penflufen was 32-fold more toxic to zebrafish (Danio rerio), 6.1-fold more toxic to Daphnia magna, and 8.9-fold more toxic to Chironomus kiiensis than R-penflufen [1]. An independent study confirmed that the acute toxicity of S-(+)-penflufen to Danio rerio was 54-fold higher than R-(−)-penflufen [2]. AlphaFold2 modeling and molecular docking demonstrated stronger binding of S-penflufen to SDH in all three aquatic test organisms, correlating with the observed toxicity differences [1]. Sub-chronic exposure of zebrafish to S-penflufen at 0.05 mg/L induced stronger toxic effects, affecting the tricarboxylic acid cycle and triggering antioxidant, detoxification, and immune responses [1].

Environmental toxicology Aquatic ecotoxicity Chiral pesticide

Penflufen (CAS 494793-67-8): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Potato Seed Treatment Formulation Targeting High Black Scurf Disease Pressure

Penflufen-based seed treatments (22.4% FS or 240 FS formulations) are indicated for potato growers and seed treatment formulators operating in regions with endemic Rhizoctonia solani pressure. Field evidence demonstrates that penflufen at 2% w/w applied at 1 kg/tonne seed tubers achieved 0% black scurf incidence on harvested tubers, outperforming pencycuron (2%) and flutolanil (12%) under heavy infection pressure (untreated control: 47% incidence) [1][2]. Dip treatment with penflufen 240 FS at 0.062–0.083% for 10 minutes provided >97% disease control [3]. This performance profile supports procurement of penflufen active ingredient or penflufen-containing formulations where marketable tuber quality and skin finish are critical economic drivers.

Baseline Sensitivity Monitoring and SDHI Resistance Surveillance Programs

Penflufen serves as a reference SDHI for R. solani sensitivity monitoring due to its established baseline EC₅₀ of <1 μg/mL across geographically diverse isolate collections [1]. Research laboratories and extension services conducting fungicide resistance surveillance can utilize penflufen as a benchmark compound to detect sensitivity shifts. However, procurement for resistance management must account for confirmed cross-resistance with fluxapyroxad in S. vesicarium populations carrying sdhC mutations (H134R, G79R, C135R), which have increased in frequency in Ontario onion fields from 20% in 2021 to 55% in 2023 [2]. In regions with documented SDHI resistance, penflufen should be used in rotation or mixture with non-cross-resistant modes of action such as azoxystrobin or tolclofos-methyl [3].

Wood Preservation Against Basidiomycete Decay Fungi

Penflufen is patented for use as a wood preservative active ingredient against wood-destroying basidiomycetes [1]. The patent specification asserts that penflufen exhibits particularly high and broad activity against diverse genera of wood-destroying basidiomycetes, with activity described as very high compared to structurally similar compounds disclosed in WO 03/010149 [1]. This application expands the procurement relevance of penflufen beyond agricultural crop protection into the industrial materials preservation sector, including wood, timber, and wood-plastic composites [1]. Synergistic mixtures with additional fungicidal materials are also described for industrial material protection [2].

Rice Bakanae Control as Alternative to Prochloraz in Resistance Management

Patent WO2017004744A1 discloses the use of penflufen for controlling rice bakanae (caused by Gibberella fujikuroi) via seed treatment [1]. The invention addresses the need for alternative fungicides where existing approved compounds such as prochloraz, trichloroisocyanuric acid, and tebuconazole face resistance issues [1]. The patent indicates that penflufen's effect is comparable to prochloraz, providing a resistance management option for rice-growing regions in Asia, Africa, and North America where bakanae can cause yield losses up to 20% or more in epidemic situations [1]. This supports procurement for rice seed treatment markets seeking alternatives to existing fungicide classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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